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Compound of Interest

Compound Name: 3,5-Diethyl-2-methylheptane

Cat. No.: B14534293 Get Quote

3,5-Diethyl-2-methylheptane (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ) is a saturated

hydrocarbon whose structural complexity necessitates rigorous analytical verification.[1][2]

Unlike their linear counterparts, branched alkanes present unique spectroscopic signatures due

to the electronic and steric effects of their alkyl substituents. Accurate structural elucidation is

paramount, as subtle isomeric differences can lead to vastly different physical properties and

chemical reactivity. This guide establishes a foundational protocol for the definitive identification

of 3,5-Diethyl-2-methylheptane, ensuring the integrity of research and development activities

that may utilize this compound or its derivatives.

Table 1: Core Properties of 3,5-Diethyl-2-methylheptane

Property Value Source

Molecular Formula C₁₂H₂₆ [1]

Molecular Weight 170.33 g/mol [1]

IUPAC Name 3,5-diethyl-2-methylheptane [1]

CAS Number 62198-92-9 [1][2]

Molecular Structure and Spectroscopic Implications
A thorough analysis begins with the molecule's structure. The locations of the methyl and ethyl

branches create several distinct electronic environments for the protons and carbon atoms,
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which will be fundamental to interpreting NMR spectra. The branching at positions C3 and C5

also creates preferential sites for fragmentation in mass spectrometry.

Caption: 2D representation of 3,5-Diethyl-2-methylheptane.

Mass Spectrometry (MS): Elucidating Structure
Through Fragmentation
Mass spectrometry of branched alkanes is dominated by cleavage at the branching points, a

direct consequence of the enhanced stability of the resulting secondary and tertiary

carbocations.[3][4] Under Electron Ionization (EI), the molecular ion (M⁺) peak for highly

branched alkanes is often weak or entirely absent due to the high propensity for fragmentation.

[3][5]

Causality in Fragmentation: The Stability Principle
The fragmentation of 3,5-Diethyl-2-methylheptane is governed by the formation of the most

stable carbocation. Cleavage of a C-C bond at a branch point is favored because it generates a

more substituted—and therefore more stable—carbocation.[5][6] The loss of the largest alkyl

substituent at a given branch is typically the most favored pathway, as this also leads to a more

stabilized radical co-product.[5]

GC-MS Workflow

Sample Prep GC Injection Separation Ionization (EI) Mass Analyzer Detector Spectrum

Click to download full resolution via product page

Caption: Generalized workflow for GC-MS analysis.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
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Sample Preparation: Dissolve ~1 mg of 3,5-Diethyl-2-methylheptane in 1 mL of a high-

purity volatile solvent like hexane or dichloromethane.

Instrumentation: Utilize a standard Gas Chromatograph coupled to a Mass Spectrometer

equipped with an Electron Ionization (EI) source.

GC Parameters:

Column: A non-polar capillary column (e.g., SE-30 or similar) is appropriate for alkane

separation.[7][8]

Injection Volume: 1 µL.

Inlet Temperature: 250°C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

MS Parameters:

Ionization Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Mass Range: Scan from m/z 35 to 250.

Predicted Fragmentation and Data
The molecular ion (M⁺) is expected at m/z = 170, but it will likely be of very low abundance.

The major fragments will arise from cleavage at the C2, C3, and C5 positions.
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[C12H26]⁺˙
m/z = 170

(Molecular Ion)

[C11H23]⁺
m/z = 155

- •CH3

[C9H19]⁺
m/z = 127

- •C3H7

[C8H17]⁺
m/z = 113

- •C4H9

[C7H15]⁺
m/z = 99

- •C5H11

[C5H11]⁺
m/z = 71

[C4H9]⁺
m/z = 57

[C3H7]⁺
m/z = 43

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for the molecule.

Table 2: Predicted Key Mass Fragments for 3,5-Diethyl-2-methylheptane
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m/z
Proposed
Fragment Ion

Origin of Loss Significance

170 [C₁₂H₂₆]⁺˙ -

Molecular Ion (expect

very low abundance)

[3]

155 [C₁₁H₂₃]⁺ Loss of •CH₃
Cleavage at C2, loss

of the methyl group.

141 [C₁₀H₂₁]⁺ Loss of •C₂H₅

Cleavage at C3 or C5,

loss of an ethyl group.

This should be a

prominent peak.

127 [C₉H₁₉]⁺ Loss of •C₃H₇

Cleavage at C2, loss

of the propyl fragment

(C1+C2 branch).

113 [C₈H₁₇]⁺ Loss of •C₄H₉
Cleavage at C3, loss

of the butyl fragment.

99 [C₇H₁₅]⁺ Loss of •C₅H₁₁

Cleavage at C5, loss

of the largest alkyl

fragment (pentyl

group). This is a

highly favored

fragmentation.[5][6]

71 [C₅H₁₁]⁺ -

Represents the stable

C5 fragment itself.

Often a significant

peak in branched

alkanes.[6]

57 [C₄H₉]⁺ -
Represents a stable

butyl carbocation.

43 [C₃H₇]⁺ -

Represents a stable

propyl carbocation,

often the base peak.
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Infrared (IR) Spectroscopy: Probing Vibrational
Modes
For alkanes, IR spectroscopy is primarily used to confirm the presence of C-H bonds and the

absence of other functional groups. The spectrum is typically simple, dominated by C-H

stretching and bending vibrations.[9]

Experimental Protocol: Liquid Film Analysis
Sample Preparation: As 3,5-Diethyl-2-methylheptane is a liquid at room temperature, no

solvent is needed. Place one or two drops of the neat liquid between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Acquire at least 16

scans to ensure a good signal-to-noise ratio.

Processing: Perform a background scan of the clean salt plates first, which is then

automatically subtracted from the sample spectrum.

Expected Spectroscopic Features
The key diagnostic region for alkanes is between 3000 and 2850 cm⁻¹ and 1500 to 1300 cm⁻¹.

Table 3: Characteristic IR Absorptions for 3,5-Diethyl-2-methylheptane
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Wavenumber
(cm⁻¹)

Vibration Type Bond Intensity

2975 - 2950 Asymmetric Stretch C-H in CH₃ Strong

2930 - 2915 Asymmetric Stretch C-H in CH₂ Strong

2875 - 2860 Symmetric Stretch C-H in CH₃ Medium

2855 - 2845 Symmetric Stretch C-H in CH₂ Medium

1480 - 1440 Bending (Scissoring) C-H in CH₂ Medium

1385 - 1370 Bending (Umbrella) C-H in CH₃ Medium-Weak

Source: General principles of IR spectroscopy for alkanes.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework. By analyzing chemical shifts, signal integrations, and splitting patterns, a complete

structural assignment can be made.

Experimental Protocol: Sample Preparation and
Acquisition

Sample Preparation: Dissolve 5-10 mg of 3,5-Diethyl-2-methylheptane in ~0.7 mL of a

deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is recommended for

better signal dispersion.[10]

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show each unique

carbon as a single line, simplifying the spectrum.
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Predicted ¹H NMR Spectrum
Due to the presence of chiral centers at C3 and C5, some CH₂ protons may be diastereotopic,

leading to more complex splitting than simple first-order analysis would predict. However, we

can predict the general features. The structure has multiple, distinct proton environments.

Table 4: Predicted ¹H NMR Data for 3,5-Diethyl-2-methylheptane (in CDCl₃)

Proton
Environment

Approx. Chemical
Shift (δ, ppm)

Multiplicity Integration

CH₃ (at C1) 0.8 - 0.9 Triplet (t) 3H

CH₃ (at C2) 0.8 - 0.9 Doublet (d) 3H

CH₃ (in ethyl groups) 0.8 - 0.9 Triplets (t) 6H

CH₂ (at C6) 1.2 - 1.4 Multiplet (m) 2H

CH₂ (at C4) 1.2 - 1.4 Multiplet (m) 2H

CH₂ (in ethyl groups) 1.2 - 1.4 Multiplets (m) 4H

CH (at C2, C3, C5) 1.4 - 1.7 Multiplets (m) 3H

CH (at C7) 1.2 - 1.4 Multiplet (m) 1H

Note: Due to significant signal overlap in the 0.8-1.7 ppm aliphatic region, 2D NMR techniques

like COSY and HSQC would be required for unambiguous assignment.

Predicted ¹³C NMR Spectrum
Assuming the diastereomers are not resolved, the number of unique carbon signals will reflect

the molecular symmetry. Given the structure, we can predict 12 distinct carbon signals.

Table 5: Predicted ¹³C NMR Signals for 3,5-Diethyl-2-methylheptane

Number of Unique Carbons Predicted

Total Carbon Signals 12
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Conclusion
The structural verification of 3,5-Diethyl-2-methylheptane is achieved through a synergistic

application of multiple spectroscopic techniques. Mass spectrometry reveals the molecular

weight and characteristic fragmentation patterns driven by carbocation stability. Infrared

spectroscopy confirms its alkane nature by identifying C-H vibrational modes. Finally, ¹H and

¹³C NMR provide a detailed map of the carbon-hydrogen framework, offering definitive proof of

connectivity. Together, these methods provide a robust and self-validating analytical package

for researchers and developers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14534293#spectroscopic-data-for-3-5-diethyl-2-
methylheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b14534293#spectroscopic-data-for-3-5-diethyl-2-methylheptane
https://www.benchchem.com/product/b14534293#spectroscopic-data-for-3-5-diethyl-2-methylheptane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14534293?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14534293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

